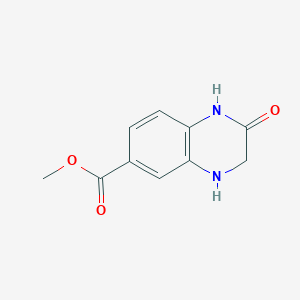

Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

描述

Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound is known for its unique structure, which includes a quinoxaline ring system, making it an interesting subject for various chemical and biological studies.

准备方法

The synthesis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-nitroaniline with diethyl oxalate, followed by reduction and cyclization to form the quinoxaline ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

化学反应分析

Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where common reagents include halogens and alkylating agents.

科学研究应用

Medicinal Chemistry

Pharmacological Potential

Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has been investigated for its pharmacological properties. Studies suggest that it may exhibit antimicrobial , antioxidant , and anti-inflammatory activities. These properties make it a candidate for developing new therapeutic agents against various diseases.

Case Study: Antimicrobial Activity

Research conducted on the compound demonstrated significant antimicrobial effects against several bacterial strains. For instance, a study found that derivatives of this compound showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the formation of various derivatives with enhanced biological activities.

Table: Synthetic Applications

| Application Area | Description |

|---|---|

| Synthesis of Derivatives | Used to create novel compounds with potential pharmacological properties. |

| Reaction Intermediates | Acts as an intermediate in multi-step synthetic pathways. |

Materials Science

Polymer Chemistry

The compound has been explored for its potential use in polymer chemistry. Its ability to undergo polymerization reactions can lead to the development of new materials with desirable properties such as enhanced thermal stability and mechanical strength.

Case Study: Polymer Development

In a recent study, researchers synthesized a polymer using this compound as a monomer. The resulting polymer exhibited improved thermal properties compared to conventional polymers, suggesting its utility in high-performance applications .

Agricultural Chemistry

Pesticidal Properties

Emerging research indicates that this compound may possess pesticidal properties. Preliminary studies have shown effectiveness against certain pests and fungi affecting crops.

Table: Agricultural Applications

| Application Area | Description |

|---|---|

| Pesticide Development | Potential use as a natural pesticide in agricultural settings. |

| Fungicidal Activity | Demonstrated activity against specific fungal pathogens affecting crops. |

作用机制

The mechanism of action of Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

相似化合物的比较

Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate can be compared with other quinoxaline derivatives, such as:

Quinoxaline-2-carboxylate: Similar structure but lacks the methyl group at the 6-position.

2,3-Dimethylquinoxaline: Contains additional methyl groups at the 2 and 3 positions.

6-Methylquinoxaline: Similar structure but lacks the oxo group at the 2-position.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

生物活性

Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CAS No. 884001-27-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₉N₂O₃ |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 24277536 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been explored in various studies. It is typically synthesized through multi-step organic reactions involving quinoxaline derivatives. The structure-activity relationship (SAR) studies indicate that modifications to the quinoxaline ring and substituents significantly influence biological activity.

Anticancer Activity

This compound and its derivatives have shown promising anticancer properties. For instance:

- Case Study : A derivative known as 13d exhibited potent antiproliferative activity against several cancer cell lines including HeLa (cervical cancer), SMMC-7721 (liver cancer), and K562 (leukemia) with IC₅₀ values of 0.126 μM, 0.071 μM, and 0.164 μM respectively .

- Mechanism of Action : This compound was found to inhibit tubulin polymerization (IC₅₀ = 3.97 μM), arrest the cell cycle at the G2/M phase, and induce apoptosis in cancer cells .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of quinoxaline derivatives:

- Antimycobacterial Activity : Quinoxaline derivatives have demonstrated activity against Mycobacterium tuberculosis with some compounds showing significant selectivity indices . The presence of N-Oxide fragments in these compounds contributes to their efficacy against resistant strains.

Comparative Biological Activity Table

| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| Methyl 2-oxo... | HeLa | 0.126 | Tubulin polymerization inhibition |

| SMMC-7721 | 0.071 | G2/M phase arrest | |

| K562 | 0.164 | Induction of apoptosis | |

| Quinoxaline Derivative 13d | M. tuberculosis | - | Inhibition of bacterial growth |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is synthesized via a one-pot Biginelli reaction using methyl arenes as aldehyde surrogates, urea, and eco-friendly lactic acid as a catalyst under solvent-free conditions. Key factors influencing yield include temperature control (typically 80–100°C), catalyst concentration (10–15 mol%), and reaction time (8–12 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%). Optimization studies suggest that increasing urea equivalents (1.5–2.0 eq) improves cyclization efficiency .

Q. What structural features of this compound contribute to its biological activity?

- Methodological Answer : The fused quinoxaline core, tetrahydro configuration, and functional groups (carboxylate ester and ketone) are critical. Comparative studies show that the tetrahydro configuration enhances tubulin binding affinity compared to fully aromatic analogs (e.g., 3-Oxoquinoxaline). The carboxylate group improves solubility, while the ketone enables hydrogen bonding with biological targets like tubulin’s colchicine-binding site. Structural analogs lacking these groups exhibit reduced antiproliferative activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action, such as tubulin inhibition versus kinase interaction?

- Methodological Answer : Contradictory mechanistic data require orthogonal validation:

- Tubulin polymerization assays : Monitor microtubule dynamics via fluorescence microscopy or turbidity assays.

- Kinase profiling : Use high-throughput kinase inhibition screens (e.g., ADP-Glo™ assays) to rule out off-target effects.

- Structural analysis : Co-crystallize the compound with tubulin (using SHELX programs for refinement) to identify binding residues.

Discrepancies may arise from cell-line-specific expression of tubulin isoforms or assay conditions (e.g., ATP concentration in kinase assays) .

Q. What strategies improve the compound’s bioavailability for in vivo antitumor studies?

- Methodological Answer : Bioavailability optimization involves:

- Prodrug derivatization : Replace the methyl ester with ethyl or tert-butyl esters to enhance metabolic stability.

- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) for sustained release and reduced renal clearance.

- Salt formation : Convert the carboxylate to a hydrochloride salt (as seen in structurally similar compounds ) to improve solubility. Pharmacokinetic studies in rodents should track plasma half-life (HPLC-MS) and tissue distribution .

Q. How can researchers address variability in antitumor activity across different cancer cell lines?

- Methodological Answer : Variability often stems from genetic differences (e.g., tubulin isoform expression or efflux pump activity). Standardize assays by:

- Cell line selection : Use NCI-60 panel lines to identify sensitivity patterns.

- Combination therapy : Test synergism with paclitaxel or vinca alkaloids to overcome resistance.

- Mechanistic validation : Perform siRNA knockdown of βIII-tubulin to confirm target specificity. Orthogonal assays like clonogenic survival or caspase-3 activation further validate activity .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Crystallization challenges include low melting points and polymorphism. Mitigation strategies:

- High-throughput screening : Test >100 solvent combinations (e.g., DMSO/water, THF/heptane) using vapor diffusion.

- Co-crystallization agents : Add small molecules (e.g., adenosine) to stabilize crystal packing.

- Refinement tools : Use SHELXL for resolving twinning or disordered regions. Synchrotron X-ray sources improve data resolution for weak diffractors .

Q. Comparative Data from Structural Analogs

Key differences between this compound and analogs:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-Oxoquinoxaline | Fully aromatic core | Moderate tubulin inhibition |

| Methyl 2-oxoquinoline | Quinoline core, lacks carboxylate | Antimicrobial only |

| 1-Methyl-2-pyridone | Pyridine ring, no tetrahydro group | Antiviral |

This table highlights the unique role of the tetrahydro configuration and carboxylate group in enhancing antitumor activity .

属性

IUPAC Name |

methyl 2-oxo-3,4-dihydro-1H-quinoxaline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-15-10(14)6-2-3-7-8(4-6)11-5-9(13)12-7/h2-4,11H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSJOMYBTGFJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=O)CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。